molecular formula C21H22BrN3OS2 B2822785 6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine CAS No. 478261-65-3

6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine

Cat. No.: B2822785
CAS No.: 478261-65-3
M. Wt: 476.45
InChI Key: QWGRSUXXCFMJEE-UHFFFAOYSA-N
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Description

6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine is a useful research compound. Its molecular formula is C21H22BrN3OS2 and its molecular weight is 476.45. The purity is usually 95%.
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Biological Activity

The compound 6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine (CAS Number: 866143-65-9) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H17BrN2O2S2
  • Molecular Weight : 449.4 g/mol
  • Structural Features : The compound features a pyrimidine core substituted with two sulfanyl groups and aromatic rings, which are crucial for its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing sulfanyl groups have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CStaphylococcus aureusWeak

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Studies have shown that similar compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in various physiological processes. The binding affinity to bovine serum albumin (BSA) suggests a mechanism of action that may enhance therapeutic efficacy .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 Value (µM)
Compound AAChE2.14
Compound BUrease0.63

The biological activity of this compound can be attributed to the presence of the sulfanyl groups, which are known to facilitate interactions with biological macromolecules. These interactions can disrupt bacterial cell wall synthesis or inhibit enzyme activity, leading to antimicrobial effects.

Case Studies

  • Antibacterial Screening
    A study evaluated several sulfanyl-containing compounds against common bacterial pathogens. The results indicated that compounds with structural similarities to our target compound showed varying degrees of antibacterial activity, emphasizing the importance of the sulfanyl group in enhancing efficacy .
  • Enzyme Inhibition Analysis
    Another investigation focused on the enzyme inhibitory properties of synthesized pyrimidine derivatives. The study found that compounds similar to our target inhibited AChE effectively, with some exhibiting IC50 values below 5 µM, indicating strong potential for therapeutic applications in treating conditions like Alzheimer's disease .

Properties

IUPAC Name

6-[(4-bromophenyl)sulfanylmethyl]-2-[(4-methoxyphenyl)methylsulfanyl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3OS2/c1-25(2)20-12-17(14-27-19-10-6-16(22)7-11-19)23-21(24-20)28-13-15-4-8-18(26-3)9-5-15/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGRSUXXCFMJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)CSC2=CC=C(C=C2)Br)SCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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